2-[6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamido]propanamide
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Overview
Description
2-[6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamido]propanamide is an organic compound that features a pyridine ring substituted with chloro, trifluoromethyl, and sulfonamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamido]propanamide typically involves multiple steps, starting with the preparation of the pyridine ring. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with sulfonamide under specific conditions to introduce the sulfonamido group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamido]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and conditions may involve the use of a base and a polar aprotic solvent.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-[6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamido]propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamido group.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamido]propanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamido group can form hydrogen bonds with active sites, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another related compound with similar structural features.
2-Fluoro-5-(trifluoromethyl)pyridine: A fluorinated analog with different reactivity.
Uniqueness
2-[6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamido]propanamide is unique due to the presence of both the sulfonamido and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various applications, particularly in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
2-[[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonylamino]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N3O3S/c1-4(8(14)17)16-20(18,19)5-2-6(9(11,12)13)7(10)15-3-5/h2-4,16H,1H3,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPSFGPAVGYYCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NS(=O)(=O)C1=CC(=C(N=C1)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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